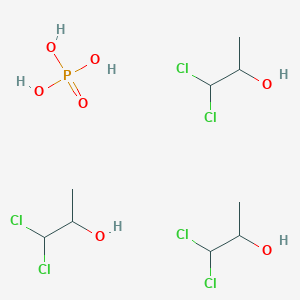![molecular formula C14H24N4O B12541704 N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea CAS No. 142031-48-9](/img/structure/B12541704.png)
N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes an amino group, a methyl group, and a butyl urea moiety. Its chemical properties make it a valuable substance for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea typically involves the reaction of 4-amino-3-methylphenyl ethylamine with butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves the following steps:
Preparation of 4-amino-3-methylphenyl ethylamine: This intermediate is synthesized through the reduction of 4-nitro-3-methylphenyl ethylamine using a reducing agent such as hydrogen in the presence of a palladium catalyst.
Reaction with butyl isocyanate: The prepared 4-amino-3-methylphenyl ethylamine is then reacted with butyl isocyanate under an inert atmosphere to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow technology also enhances safety and reduces production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
Aplicaciones Científicas De Investigación
N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[(4-Amino-3-methylphenyl)(ethyl)amino]ethyl}methanesulfonamide
- N-(3-Amino-4-methylphenyl)benzamide
Uniqueness
N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike similar compounds, it has a butyl urea moiety that enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
142031-48-9 |
|---|---|
Fórmula molecular |
C14H24N4O |
Peso molecular |
264.37 g/mol |
Nombre IUPAC |
3-[2-(4-amino-3-methylphenyl)ethylamino]butylurea |
InChI |
InChI=1S/C14H24N4O/c1-10-9-12(3-4-13(10)15)6-8-17-11(2)5-7-18-14(16)19/h3-4,9,11,17H,5-8,15H2,1-2H3,(H3,16,18,19) |
Clave InChI |
VKXPAPRUQQKQPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CCNC(C)CCNC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


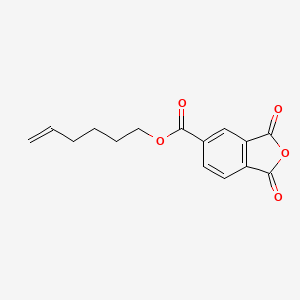
![[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12541629.png)
![Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate](/img/structure/B12541630.png)
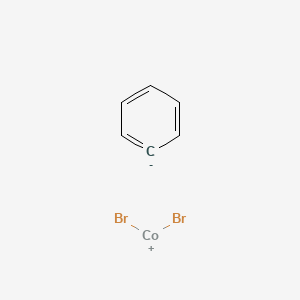
![Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]-](/img/structure/B12541638.png)
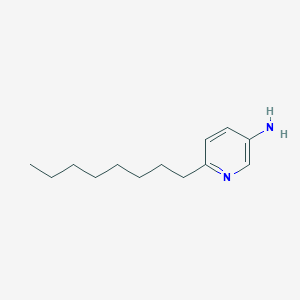
![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol](/img/structure/B12541669.png)
![Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate](/img/structure/B12541675.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-](/img/structure/B12541676.png)
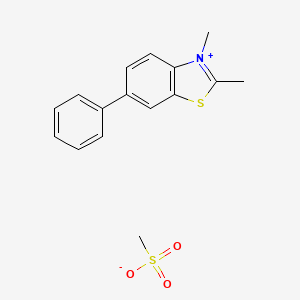
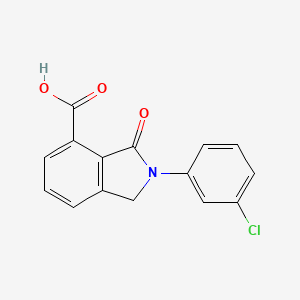
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo-](/img/structure/B12541687.png)
